molecular formula C7H16NaO3S B110405 Sodium 1-heptanesulfonate CAS No. 22767-50-6

Sodium 1-heptanesulfonate

Cat. No. B110405
CAS RN: 22767-50-6
M. Wt: 203.26 g/mol
InChI Key: GVBFBKODLPVQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-heptanesulfonate (NaHSO3) is an organic compound commonly used as an electrolyte in a variety of laboratory experiments and applications. It is a white, crystalline solid with a melting point of 71 °C and a solubility of 0.4 g/100 ml in water. NaHSO3 is a weak acid and is usually used in the form of its sodium salt. It is also known as sodium heptanesulfonate, sodium heptanesulfonate monohydrate, and sodium heptanesulfonate dihydrate.

Scientific Research Applications

  • Chromatographic Applications : Sodium 1-heptanesulfonate is utilized as an ion-pair reagent in chromatography. For example, it's used for the separation of developing agents in photographic developers via reversed-phase ion-pair chromatography (Zou Gongwei et al., 1988). Similarly, it's employed in ion-pair reversed phase high-performance liquid chromatography (HPLC) for the determination of azithromycin (Ziyi Yang et al., 2009).

  • Material Synthesis and Analysis : It's used in the morphology-controlled synthesis of ZnO crystals, acting as a morphology controller. Its concentration affects the shape of ZnO crystals, which in turn influences their antibacterial activity (D. Jin et al., 2014). Also, it assists in the synthesis of sodium 3-[1-14C]-ethyl-7-isopropyl-1-azulenesulfonate for use in metabolic studies (T. Shimada et al., 1994).

  • Solubility Studies : This compound is integral in studies measuring the solubility of gases like ethane, oxygen, and methane in surfactant solutions. These studies provide insights into micellar solubilization and surfactant-gas interactions (A. R. Calhoun et al., 2007; W. Prapaitrakul et al., 1986)(Prapaitrakul et al., 1986).

  • Physical Chemistry Research : Its role in investigating the volumetric, rheological, and optical properties of its aqueous solutions is significant. These studies support the understanding of ion-solvent interactions in solution (S. Deosarkar et al., 2014).

  • Chemical Synthesis : this compound is used as a catalyst in the synthesis of organic compounds like 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles (G. Jadhav et al., 2009).

  • Analytical Applications : It plays a role in the nano-liquid chromatographic/tandem mass spectrometric determination of neurotransmitters like histamine (Y. Song et al., 2004).

Mechanism of Action

Target of Action

Sodium 1-heptanesulfonate is a versatile compound that primarily targets biochemical processes where it acts as an ion-pairing agent, surfactant, and buffer . It plays a crucial role in various applications including protein purification and nucleic acid separation .

Mode of Action

As an ion-pairing agent , this compound interacts with charged molecules, helping to neutralize their charge and making them more soluble in organic solvents . As a surfactant , it reduces surface tension, facilitating better mixing and interaction of compounds in a solution . As a buffer , it helps maintain a stable pH in biological experiments .

Biochemical Pathways

This compound affects several biochemical pathways. It aids in the separation of positively charged analytes in both organic and inorganic compounds, from pharmaceuticals to peptide research . It also serves as a chelating agent for metal ion analysis .

Pharmacokinetics

Its high solubility in water suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of this compound results in improved separation and analysis of biochemical compounds. For instance, it enhances protein purification and nucleic acid separation by reducing surface tension for better mixing . It also facilitates metal ion analysis by acting as a chelating agent .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its efficacy as a surfactant can be affected by the pH and ionic strength of the solution . It is recommended to store this compound in a cool and dark place, under inert gas, and at a temperature less than 15°C to maintain its stability.

Safety and Hazards

Sodium 1-heptanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, and clothing .

Future Directions

Sodium 1-heptanesulfonate is a crucial compound in biochemical research and lab experiments . Its role as an ion-pairing agent in HPLC makes it valuable in the analysis of peptides, proteins, and both organic and inorganic small molecule compounds . As such, its use is likely to continue and expand in various applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1-heptanesulfonate involves the reaction of 1-heptanesulfonic acid with sodium hydroxide.", "Starting Materials": ["1-heptanesulfonic acid", "sodium hydroxide"], "Reaction": [ { "Step 1": "Dissolve 1-heptanesulfonic acid in water to create a solution." }, { "Step 2": "Add sodium hydroxide to the solution of 1-heptanesulfonic acid." }, { "Step 3": "Stir the mixture until the 1-heptanesulfonic acid is completely dissolved." }, { "Step 4": "Heat the mixture to a temperature of 60-70°C and maintain this temperature for 2-3 hours." }, { "Step 5": "Cool the mixture to room temperature and filter the resulting precipitate." }, { "Step 6": "Wash the precipitate with water and dry it to obtain Sodium 1-heptanesulfonate." } ] }

CAS RN

22767-50-6

Molecular Formula

C7H16NaO3S

Molecular Weight

203.26 g/mol

IUPAC Name

sodium;heptane-1-sulfonate

InChI

InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10);

InChI Key

GVBFBKODLPVQOA-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCS(=O)(=O)[O-].[Na+]

SMILES

CCCCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCS(=O)(=O)O.[Na]

Other CAS RN

22767-50-6

Pictograms

Irritant

synonyms

Sodium Heptylsulfonate;  Sodium n-Heptylsulfonate;  Heptylsulfonic Acid Sodium Salt_x000B_Sodium 1-Heptanesulfonate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1-heptanesulfonate
Reactant of Route 2
Sodium 1-heptanesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 1-heptanesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 1-heptanesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 1-heptanesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 1-heptanesulfonate

Q & A

Q1: What is the primary application of sodium 1-heptanesulfonate in analytical chemistry?

A1: this compound is widely used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Why is this compound used in RP-HPLC?

A2: In RP-HPLC, analytes with varying polarities are separated based on their interaction with a non-polar stationary phase and a polar mobile phase. SHS, as an ionic compound, can interact with charged analytes, forming neutral ion pairs. This interaction alters the analyte's retention time on the column, leading to improved separation. [, , , ]

Q3: What types of compounds are commonly analyzed using methods involving this compound?

A3: Research highlights the use of SHS in analyzing a diverse range of compounds, including:

  • Vitamins: B1, B6, nicotinic acid [, , , , ]
  • Pharmaceuticals: Atropine [, ], folic acid and impurities [], tricyclic and tetracyclic antidepressants [, ], dihydralazine sulfate [], fluoroquinolones [, ], l-carnitine [], perindopril tert-butylamine [], metoprolol [], acetaminophen, caffeine, dihydrocodeine phosphate [], methionine [], sisomicin [, ], quinine [], salsolinols [], trimetazidine hydrochloride [], 5-(Hydroxymethyl)-2-furaldehyde [], streptomycin [, ], guaifenesin, pseudoephedrine hydrochloride, codeine phosphate [], albuterol sulfate [], monoamines and metabolites [], aminopyrine, antipyrine, barbital [], strychnine, brucine [, ], melamine [, ], obidoxime, scopolamine, imipramine [], chloramphenicol, salicylic acid [], xylitol [], aconitine [], pentamidine [], and berberine [].

Q4: How does the concentration of this compound affect the separation in RP-HPLC?

A4: The concentration of SHS in the mobile phase can significantly influence the retention times of analytes. Higher concentrations generally lead to stronger ion-pairing interactions and increased retention times, particularly for charged analytes. [, ]

Q5: Beyond its role as an ion-pairing agent, are there other notable applications of this compound in research?

A5: Yes, a study has explored the use of SHS as a surfactant to stabilize liposomes, which are artificial vesicles used for drug delivery and other applications. []

Q6: What is the chemical structure and properties of this compound?

A6: this compound has the molecular formula C7H15NaO3S and a molecular weight of 202.25 g/mol. It is an anionic surfactant with a hydrophilic sulfonate head group and a hydrophobic heptane tail. Spectroscopic data, such as NMR or IR spectra, would be needed for detailed structural characterization. [, ]

Q7: Does the pH of the mobile phase affect the performance of this compound in HPLC?

A7: Yes, the pH of the mobile phase can influence both the ionization state of the analyte and the ion-pairing efficiency of SHS. Optimal pH conditions often depend on the specific analyte and should be determined during method development. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.